Ethyl 3,5-dimethylisonicotinate
Description
Ethyl 3,5-dimethylisonicotinate is a substituted pyridine derivative characterized by an ethyl ester group at the 4-position and methyl substituents at the 3- and 5-positions of the isonicotinate ring. This compound belongs to a class of heterocyclic esters with applications in pharmaceuticals, agrochemicals, and materials science. Its structural features, including electron-donating methyl groups and the ethyl ester moiety, influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 3,5-dimethylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-7(2)5-11-6-8(9)3/h5-6H,4H2,1-3H3 |
InChI Key |
MVSQDBIMFKELRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Position
a) Ethyl 3,5-Dibromoisonicotinate (CAS 13959-01-8)
- Structure : Bromine atoms replace methyl groups at the 3- and 5-positions.
- Properties: Higher molecular weight (due to Br) and increased reactivity in nucleophilic substitution reactions compared to methyl substituents.
- Applications : Likely used in cross-coupling reactions or as intermediates in halogen-rich pharmaceuticals .
b) Methyl 2,6-Dimethylisonicotinate (CAS 65719-09-7)
- Structure : Methyl ester group at 4-position; methyl substituents at 2- and 6-positions.
- Properties : Steric hindrance at 2- and 6-positions may reduce accessibility for further functionalization. The methyl ester group offers lower hydrophobicity compared to ethyl esters.
- Applications: Potential use in coordination chemistry or as a ligand precursor .
c) Ethyl 2,6-Dichloro-3-Methylisonicotinate (CAS 137520-99-1)
- Structure : Chlorine at 2- and 6-positions; methyl at 3-position.
- Properties : Chlorine atoms enhance polarity and oxidative stability. The 3-methyl group may sterically protect the 4-ester group.
- Applications : High-purity intermediate in drug development, particularly for antimalarial or antiviral agents .
Functional Group Variations
a) Ethyl vs. Methyl Esters
- Ethyl Esters (e.g., Ethyl 3,5-dimethylisonicotinate): Higher lipophilicity and slower hydrolysis rates than methyl esters, favoring prolonged bioavailability in drug formulations.
- Methyl Esters (e.g., Methyl syringate, CAS 884-35-5): Improved water solubility due to smaller alkyl chains, advantageous for hydrophilic drug delivery systems .
Comparative Data Table
| Compound Name | CAS No. | Substituents | Molecular Formula | Key Properties | Applications |
|---|---|---|---|---|---|
| This compound* | N/A | 3,5-dimethyl; 4-ethyl ester | C₁₀H₁₃NO₂ | Moderate lipophilicity, steric protection | Pharmaceutical intermediates |
| Ethyl 3,5-dibromoisonicotinate | 13959-01-8 | 3,5-dibromo; 4-ethyl ester | C₈H₇Br₂NO₂ | High reactivity, halogenated intermediate | Suzuki-Miyaura coupling |
| Methyl 2,6-dimethylisonicotinate | 65719-09-7 | 2,6-dimethyl; 4-methyl ester | C₉H₁₁NO₂ | Steric hindrance, lower hydrophobicity | Ligand synthesis |
| Ethyl 2,6-dichloro-3-methylisonicotinate | 137520-99-1 | 2,6-dichloro; 3-methyl; 4-ethyl ester | C₉H₉Cl₂NO₂ | Oxidative stability, polarity | Antiviral drug R&D |
*Hypothetical structure inferred from analogs.
Key Research Findings
- Synthetic Flexibility : Ethyl esters (e.g., CAS 137520-99-1) are preferred in multi-step syntheses due to their balance of stability and reactivity, whereas methyl esters (e.g., CAS 65719-09-7) are more suited for rapid hydrolysis in prodrug systems .
- Biological Activity : Chlorine or bromine substituents (e.g., CAS 13959-01-8) correlate with enhanced antimicrobial activity but may increase toxicity risks compared to methyl-substituted derivatives .
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